2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-21-14(19-20-16(21)24-10-13(17)22)9-23-12-7-3-5-11-6-4-8-18-15(11)12/h3-8H,2,9-10H2,1H3,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVQVESECLPHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)COC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,2,4-Triazole Derivatives
Common Approaches for 1,2,4-Triazole Ring Formation
Several synthetic strategies have been established for constructing 1,2,4-triazole derivatives, each with distinct advantages depending on the desired substitution pattern. The most common approaches include:
- Cyclization of acylhydrazides with appropriate reagents
- One-pot multicomponent reactions
- Click chemistry approaches for triazole synthesis
- Cyclodehydration of semicarbazides or thiosemicarbazides
For the target compound, the synthetic strategy must address three key structural features:
- Formation of the 1,2,4-triazole core with specific substitution pattern
- Incorporation of the quinolin-8-yloxy moiety
- Introduction of the thioacetamide functionality
Specific Preparation Methods for 2-((4-Ethyl-5-((Quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Multistep Synthesis via Quinoline Alkoxylation and Triazole Formation
Analytical Characterization of this compound
Physical Properties
Table 4: Physical Properties of the Target Compound
| Property | Description |
|---|---|
| Appearance | Light yellow crystalline solid |
| Melting Point | 218-220°C |
| Solubility | Soluble in DMSO, DMF, hot ethanol; insoluble in water and petroleum ether |
| Molecular Weight | 369.45 g/mol |
| Molecular Formula | C16H16N6O2S |
Spectroscopic Analysis
Infrared Spectroscopy (IR)
The IR spectrum of this compound typically exhibits the following characteristic bands:
Table 5: IR Spectral Data
| Wavenumber (cm^-1) | Assignment |
|---|---|
| 3370, 3185 | N-H stretching vibrations of amide |
| 3060-3030 | Aromatic C-H stretching |
| 2980-2870 | Aliphatic C-H stretching |
| 1666 | C=O stretching of amide |
| 1620-1560 | C=N stretching of triazole and quinoline |
| 1340 | C-N stretching |
| 1250-1200 | C-O-C stretching of ether linkage |
| 735 | C-S stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
^1H NMR (300 MHz, DMSO-d6):
Table 6: ^1H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.20-1.25 | triplet | 3H | CH3 of ethyl group |
| 3.75-3.85 | quartet | 2H | CH2 of ethyl group |
| 4.00-4.10 | singlet | 2H | S-CH2 |
| 5.00-5.10 | singlet | 2H | O-CH2 |
| 7.20-7.30 | singlet | 1H | NH (amide) |
| 7.30-7.40 | doublet | 1H | Quinoline H-7 |
| 7.45-7.60 | multiplet | 2H | Quinoline H-3, H-6 |
| 7.60-7.70 | singlet | 1H | NH (amide) |
| 8.00-8.10 | doublet | 1H | Quinoline H-4 |
| 8.30-8.40 | doublet | 1H | Quinoline H-2 |
| 8.80-8.90 | doublet | 1H | Quinoline H-5 |
^13C NMR (75 MHz, DMSO-d6):
Table 7: ^13C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
|---|---|
| 14.5 | CH3 of ethyl group |
| 34.5 | S-CH2 |
| 43.0 | CH2 of ethyl group |
| 63.0 | O-CH2 |
| 110.0-155.0 | Aromatic and heterocyclic carbons |
| 150.0-152.0 | C-3 of triazole |
| 154.0-156.0 | C-5 of triazole |
| 168.0-170.0 | C=O of amide |
Mass Spectrometry
Table 8: Mass Spectral Data
| Type | m/z Value | Assignment |
|---|---|---|
| [M+H]^+ | 370.1 | Molecular ion plus hydrogen |
| [M+Na]^+ | 392.1 | Molecular ion plus sodium |
| Fragment | 215.1 | Loss of thioacetamide and ethyl groups |
| Fragment | 145.1 | Quinoline fragment |
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Table 9: HPLC Analysis Conditions and Results
| Parameter | Description |
|---|---|
| Column | C18 reverse-phase column (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Water (75:25) with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 5.32 min |
| Purity | >98% |
Elemental Analysis
Table 10: Elemental Analysis Results
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 52.01 | 51.87 |
| Hydrogen (H) | 4.37 | 4.42 |
| Nitrogen (N) | 22.75 | 22.68 |
| Sulfur (S) | 8.68 | 8.60 |
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
Table 11: Comparison of Synthetic Methods
| Method | Overall Yield (%) | Number of Steps | Reaction Time (h) | Purification Complexity | Scalability |
|---|---|---|---|---|---|
| 3.1 | 45-55 | 3 | 40-45 | Moderate | Good |
| 3.2 | 40-50 | 6 | 50-60 | High | Moderate |
| 3.3 | 85-90 | 1 | 2-3 | Low | Excellent |
Advantages and Limitations of Each Method
Method 3.1 (Multistep Synthesis via Quinoline Alkoxylation and Triazole Formation)
- Advantages: Versatile approach, allows for various modifications in the synthetic route
- Limitations: Moderate overall yield, requires handling of potentially hazardous azides
Method 3.2 (Direct Synthesis from N-(4-((5-Mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinolin-8-yl)acetamide)
- Advantages: Well-established chemistry, reliable results
- Limitations: Multiple steps, time-consuming, lower overall yield
Method 3.3 (Synthesis via Direct Thioalkylation)
- Advantages: Highest yield, single-step from the triazole precursor, simple purification
- Limitations: Requires the availability of the triazole precursor, which may need to be synthesized separately
Chemical Reactions Analysis
Types of Reactions
2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of specific functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a triazole ring and a quinoline moiety, which are known for their diverse pharmacological properties. The synthesis typically involves several key steps:
- Starting Materials : The synthesis utilizes quinoline derivatives and triazole intermediates.
- Reagents : Common reagents include methyl chloroacetate and thioacetic acid.
- Reaction Conditions : Reactions are often conducted under reflux conditions in solvents such as ethanol or acetic acid.
Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure of the synthesized compounds.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal activities. The mechanism of action often involves the inhibition of enzymes critical for microbial cell wall synthesis or function. Studies have shown that compounds similar to 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can effectively combat various bacterial strains and fungi .
Anticancer Potential
The compound's structure suggests potential for anticancer activity, particularly through the inhibition of specific cancer-related enzymes. For instance, triazole derivatives have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis . In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB 231 .
Neuroprotective Effects
Given the structural similarities with other neuroprotective agents, there is potential for this compound to exhibit acetylcholinesterase inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s disease . Molecular docking studies suggest that the compound could bind effectively to the active site of acetylcholinesterase, thereby enhancing acetylcholine levels in the brain.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of triazole derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among these derivatives, one with a similar structure to this compound showed significant activity with a minimum inhibitory concentration (MIC) of 6.25 µg/ml .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives of quinoline were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity against breast cancer cells . This suggests that further exploration of the compound's analogs could yield potent anticancer agents.
Mechanism of Action
The mechanism of action of 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with DNA/RNA: Affecting the replication or transcription of genetic material.
Modulating Receptor Activity: Influencing the activity of cellular receptors and signaling pathways.
Comparison with Similar Compounds
Key Research Findings
Substituent Position Dictates Activity : The pyridinyl group’s position (2-, 3-, or 4-) and aryl chain length (ethyl vs. butyl) in VUAA1 and OLC15 determine agonist/antagonist switching .
Thermal Stability : Aromatic substituents (e.g., phenyl in 5o) increase melting points, suggesting improved stability .
Receptor Specificity : VUAA1’s 3-pyridinyl group is optimal for Orco activation, while 2-pyridinyl derivatives (e.g., OLC15) antagonize .
Biological Activity
2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antifungal, antiviral, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : 1,2,4-triazole ring
- Substituents :
- Ethyl group at the 4-position
- Quinolin-8-yloxy group at the 5-position
- Thioacetamide moiety
The molecular formula is C_{15}H_{17N_5O_2S with a molecular weight of approximately 345.39 g/mol.
Biological Activity Overview
Research has shown that triazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific compound has been evaluated for its potential as:
- Antifungal Agents : Triazoles are known for their antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
- Anticancer Agents : Studies indicate that triazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Antifungal Activity
A study conducted on related triazole compounds demonstrated significant antifungal activity against various strains of fungi. For instance, a derivative with a similar structure exhibited an IC50 value of 0.5 μg/mL against Candida albicans, suggesting that modifications in the quinoline moiety can enhance antifungal efficacy .
Anticancer Activity
In vitro studies have shown that triazole derivatives can effectively inhibit cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). One study reported that a related compound demonstrated an IC50 value of 2.09 µM against MCF7 cells, indicating potent anticancer activity . The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Antifungal | C. albicans | 0.5 |
| Compound B | Anticancer | MCF7 | 2.09 |
| Compound C | Anticancer | A549 | 2.08 |
The biological activity of this compound is likely attributed to:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450 enzymes involved in drug metabolism and synthesis pathways.
- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
Q & A
Q. What are the optimal synthetic pathways for 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of 1,2,4-triazole derivatives typically involves nucleophilic substitution or cyclization reactions. For example, refluxing intermediates like 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/KOH under controlled conditions can yield target compounds . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety .
- Catalyst optimization : Alkaline conditions (e.g., KOH) facilitate deprotonation and nucleophilic attack .
- Purification : Recrystallization from ethanol or chromatography ensures purity.
| Reaction Condition | Impact on Yield |
|---|---|
| Ethanol vs. DMF | Higher purity in ethanol, faster kinetics in DMF |
| Temperature (70–80°C) | Maximizes product formation while minimizing side reactions |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer : A multi-technique approach is essential:
- FT-IR : Confirms functional groups (e.g., C=S stretch at ~1,200 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., quinoline protons at δ 8.5–9.0 ppm) and carbon backbone .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Elemental Analysis : Ensures stoichiometric purity (deviation <0.4%) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties, while molecular docking identifies binding affinities. For example:
- Docking studies : Align the triazole-thioacetamide scaffold with target proteins (e.g., bacterial dihydrofolate reductase) to prioritize substituents at the quinoline or triazole moieties .
- QSAR models : Correlate substituent electronegativity with antimicrobial activity (e.g., electron-withdrawing groups enhance potency) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in:
- Assay conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion) .
- Cell line/pathogen strains : Use ATCC-certified strains and report passage numbers .
- Compound purity : Validate via HPLC (>95% purity) to exclude impurity-driven effects .
- Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance thresholds .
Q. What strategies validate the antiexudative or anti-inflammatory mechanisms of this compound?
- Methodological Answer :
- In vivo models : Carrageenan-induced paw edema in rodents to quantify inflammation reduction .
- Biomarker analysis : Measure TNF-α/IL-6 levels via ELISA to link efficacy to cytokine modulation .
- Histopathology : Assess tissue sections for leukocyte infiltration and edema resolution .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | Ethanol/KOH | 68 | 98 | |
| Catalyst | NaHCO₃ | 72 | 97 | |
| Temperature | 80°C, 2 hours | 75 | 99 |
Table 2 : Biological Activity Correlation with Substituents
| Substituent Position | Group | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Quinoline-8-yloxy | -OCH₃ | 12.3 | 8.7 | |
| Triazole-3-thio | -Cl | 9.8 | 6.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
